molecular formula C14H19NO2 B8689390 3-(1-Oxa-4-azaspiro(4.5)dec-2-yl)phenol CAS No. 25283-29-8

3-(1-Oxa-4-azaspiro(4.5)dec-2-yl)phenol

Cat. No. B8689390
Key on ui cas rn: 25283-29-8
M. Wt: 233.31 g/mol
InChI Key: VQSBHOGGWSXXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931212

Procedure details

A suspension of 20 g. of 1-(3'-hydroxyphenyl)-2-amino-ethanol hydrochloride in 100 ml. of cyclohexanone is heated, while stirring vigorously, in a three-necked flask equipped with a dropping funnel, water separator, and thermometer. Above a temperature of 80°C., up to 100 ml. of benzene are added dropwise in such a manner so that the water of reaction formed together with the benzene is distilled of azeotropically. The temperature of the flask contents is, at the finish, about 130°C. After cooling, the crystalline reaction product is separated off, digested with benzene, and collected on a frit. There is obtained 20.3 g. (71.5% of theory) of 2-(3'-hydroxyphenyl)-1-oxa-4-azospiro[4,5]decane hydrochloride. After recrystallization from isopropanol/ethyl acetate, the product is obtained in the form of colorless crystals with a melting point of 138°-139°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-(3'-hydroxyphenyl)-1-oxa-4-azospiro[4,5]decane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:4]=[C:5]([CH:9]([OH:12])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.O>C1C=CC=CC=1>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][NH:11][C:13]3([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)[O:12]2)[CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC=1C=C(C=CC1)C(CN)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
2-(3'-hydroxyphenyl)-1-oxa-4-azospiro[4,5]decane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously, in a three-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 20 g
CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
Above a temperature of 80°C.
DISTILLATION
Type
DISTILLATION
Details
is distilled of azeotropically
CUSTOM
Type
CUSTOM
Details
is, at the finish, about 130°C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystalline reaction product is separated off
CUSTOM
Type
CUSTOM
Details
collected on a frit
CUSTOM
Type
CUSTOM
Details
There is obtained 20.3 g
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropanol/ethyl acetate
CUSTOM
Type
CUSTOM
Details
the product is obtained in the form of colorless crystals with a melting point of 138°-139°C.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C1OC2(NC1)CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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